3-Iodo-4-(trifluoromethyl)benzonitrile
Description
Contextualization within Halogenated Aromatic Nitriles and Trifluoromethylated Arenes
3-Iodo-4-(trifluoromethyl)benzonitrile belongs to two significant classes of organic compounds: halogenated aromatic nitriles and trifluoromethylated arenes.
Halogenated Aromatic Nitriles are organic compounds that contain a nitrile (-C≡N) group and one or more halogen atoms attached to an aromatic ring. The nitrile group is a versatile functional group that can be converted into various other functionalities, such as primary amines, carboxylic acids, amides, and ketones. The presence of a halogen, particularly iodine, provides a reactive "handle" for chemists to build more complex structures. Iodoarenes are especially prized for their high reactivity in a wide array of transition-metal-catalyzed cross-coupling reactions.
Trifluoromethylated Arenes are aromatic compounds containing a trifluoromethyl (-CF3) group. The incorporation of the -CF3 group into organic molecules is a critical strategy in modern drug design. hovione.com This group can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond often lead to increased stability against metabolic degradation. mdpi.com Consequently, the trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. hovione.commdpi.com
By combining these features, this compound emerges as a pre-functionalized scaffold, offering the distinct advantages of each class of compound in a single molecule.
Significance in Advanced Organic Chemistry and Synthetic Strategy
The strategic importance of this compound lies in its trifunctional nature, which allows for selective and sequential chemical transformations. Each functional group serves a distinct synthetic purpose:
The Iodo Group: As the most reactive of the common halogens in catalytic cycles, the iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This reactivity allows for the direct attachment of diverse molecular fragments at the 3-position of the ring.
The Trifluoromethyl Group: This group is largely inert to many common reaction conditions, making it a stable substituent that can be carried through multi-step syntheses. Its powerful electron-withdrawing nature and lipophilic character are strategically employed to fine-tune the electronic and biological properties of the final target molecule. researchgate.netnih.gov
The Nitrile Group: The cyano moiety is a versatile synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common pharmacophore in drug discovery. researchgate.net This adds another dimension of synthetic utility to the molecule.
This combination makes this compound a powerful building block for creating libraries of complex compounds for screening in drug discovery and materials science. Researchers can use the iodo position to introduce molecular diversity while retaining the beneficial properties conferred by the trifluoromethyl group and the synthetic potential of the nitrile.
Overview of Key Research Areas and Methodological Imperatives
Research involving this compound and similar structures is predominantly focused on the development and application of new synthetic methodologies.
Key Research Areas:
Transition-Metal Catalysis: The primary application of this compound is as a substrate in palladium-, copper-, and nickel-catalyzed cross-coupling reactions. nih.gov Research in this area focuses on developing more efficient, selective, and environmentally benign catalytic systems that can operate under mild conditions and tolerate a wide range of functional groups.
Medicinal Chemistry: As a precursor to novel bioactive compounds, this molecule is used in the synthesis of potential therapeutic agents. nbinno.com The trifluoromethylbenzonitrile scaffold is a component of molecules designed for various targets, including kinase inhibitors and other pharmaceuticals. nbinno.com
Agrochemical Synthesis: Similar to its role in pharmaceuticals, the compound is used to construct new herbicides, pesticides, and fungicides, where the trifluoromethyl group often enhances efficacy and stability.
Methodological Imperatives: The contemporary focus in organic synthesis is on efficiency, sustainability, and precision. For a building block like this compound, this translates to several imperatives:
Atom Economy: Developing reactions that incorporate a majority of the atoms from the reactants into the final product.
Step Economy: Designing synthetic routes that reach the target molecule in the fewest possible steps, often through tandem or one-pot reactions.
Selectivity: Achieving high levels of regioselectivity (reacting at the correct position) and chemoselectivity (reacting with the desired functional group) is crucial, especially in a molecule with multiple reactive sites.
Mild Reaction Conditions: The development of methods that proceed at or near room temperature, use non-toxic solvents, and employ catalysts that are effective at low loadings is a continuous goal.
Physicochemical Properties of this compound
Below is a table summarizing the key identifiers and properties for this compound.
| Property | Value | Source |
| CAS Number | 1261482-46-5 | bldpharm.comfluorochem.co.uk |
| Molecular Formula | C₈H₃F₃IN | bldpharm.com |
| Molecular Weight | 297.02 g/mol | bldpharm.com |
| MDL Number | MFCD18398161 | bldpharm.com |
Note: Detailed physical properties such as melting point and boiling point for this specific isomer are not widely reported in publicly available literature. For context, the closely related isomer, 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS 161320-00-9), is a solid with a reported melting point of 92-99 °C. sigmaaldrich.com
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIYYECGGVTKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 4 Trifluoromethyl Benzonitrile
Direct Iodination Strategies on Trifluoromethylbenzonitrile Precursors
Direct iodination of the 4-(trifluoromethyl)benzonitrile (B42179) backbone presents a straightforward approach to introduce an iodine atom at the C-3 position. The regioselectivity of this reaction is governed by the directing effects of the trifluoromethyl and cyano groups.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. The reaction typically involves an iodine source and an activating agent or catalyst. For the synthesis of 3-Iodo-4-(trifluoromethyl)benzonitrile, the starting material is 4-(trifluoromethyl)benzonitrile. The trifluoromethyl group is a deactivating, meta-directing group, while the cyano group is also deactivating and meta-directing. Therefore, direct iodination will preferentially occur at the position meta to both substituents, which is the C-3 position.
Common iodinating reagents include N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid. The acid protonates the NIS, making it a more potent electrophile. The reaction mechanism involves the attack of the aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity and yields the final product.
| Reagent/Catalyst | Conditions | Outcome |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Room temperature | Regioselective iodination at the C-3 position |
| Molecular Iodine (I₂) / Oxidizing agent (e.g., H₂O₂, CuCl₂) | Varies | Can be less regioselective without proper control |
It is important to note that elemental iodine itself is generally unreactive toward aromatic rings and requires an oxidizing agent to generate a more powerful electrophilic iodine species, often considered as I+. libretexts.org
Regioselective C-H Lithiation and Subsequent Iodination Protocols
A more targeted approach for the synthesis of this compound involves directed ortho-metalation (DoM). This strategy utilizes a directing group to selectively deprotonate a specific C-H bond with a strong base, typically an organolithium reagent. While the cyano group can act as a directing group, its reactivity towards strong bases can be a challenge. However, if conditions are carefully controlled, lithiation can be achieved at the ortho position (C-3).
The process begins with the treatment of 4-(trifluoromethyl)benzonitrile with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures to facilitate regioselective deprotonation at the C-3 position, forming an aryl lithium intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound.
| Step | Reagent | Purpose |
| 1. Lithiation | Lithium diisopropylamide (LDA) | Regioselective deprotonation at C-3 |
| 2. Iodination | Molecular Iodine (I₂) | Quenching the aryl lithium intermediate |
This method offers high regioselectivity, which is a significant advantage over some electrophilic iodination methods where mixtures of isomers can be formed.
Radical Iodination Pathways
Radical iodination of aromatic compounds is a less common but viable synthetic route. This pathway typically involves the generation of iodine radicals, which then attack the aromatic ring. The trifluoromethyl group can influence the reaction through radical stabilization effects.
One approach involves the use of radical initiators in the presence of an iodine source. For instance, reagents that can generate trifluoromethyl radicals, such as the Togni reagent, have been used in radical trifluoromethylation reactions, and similar principles can be applied to iodination. acs.orgresearchgate.net These reactions often proceed via a radical chain mechanism. However, controlling the regioselectivity of radical aromatic substitution can be challenging, and this method may lead to a mixture of products.
Diazotization-Iodination Sequences (e.g., Sandmeyer-Type Reactions) from Aminated Precursors
The Sandmeyer reaction is a powerful and widely used method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orglscollege.ac.in This approach is particularly useful for introducing substituents that are not easily accessible through direct electrophilic substitution. organic-chemistry.org
The synthesis of this compound via this route starts with 3-amino-4-(trifluoromethyl)benzonitrile (B567891). The amino group is first converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.orgresearchgate.net
The resulting diazonium salt is then treated with a solution of potassium iodide. In this step, the diazonium group is replaced by an iodine atom, with the evolution of nitrogen gas. This reaction generally proceeds without the need for a copper catalyst, which is often required for the introduction of other halogens in the Sandmeyer reaction. organic-chemistry.org
| Starting Material | Reagents | Intermediate | Final Product |
| 3-Amino-4-(trifluoromethyl)benzonitrile | 1. NaNO₂, HCl2. KI | 3-Cyano-2-(trifluoromethyl)benzenediazonium chloride | This compound |
This method is highly efficient and provides excellent regiochemical control, as the position of the iodine atom is predetermined by the location of the amino group in the starting material.
Transition Metal-Catalyzed Iodination Methods
Transition metal catalysis offers a range of methodologies for the formation of carbon-halogen bonds, often under mild reaction conditions.
Copper-Mediated Iodination Processes
Copper-mediated reactions have been extensively used for the formation of C-I bonds. These processes can involve various copper species and reaction mechanisms. For the synthesis of this compound, a copper catalyst can be employed in several ways.
One approach involves a copper-catalyzed Sandmeyer-type reaction, as mentioned previously, although for iodination, it is often not strictly necessary. However, copper catalysts can sometimes improve the yield and purity of the product. nih.gov
Another strategy is the copper-mediated C-H iodination. This involves the direct functionalization of a C-H bond with an iodine source, facilitated by a copper catalyst. The mechanism can involve the formation of a high-valent copper-iodide species that undergoes electrophilic attack on the aromatic ring. rsc.org The regioselectivity of such reactions would be influenced by the electronic and steric properties of the substituents on the benzonitrile (B105546) ring.
| Reaction Type | Catalyst | Iodine Source | General Principle |
| Copper-Catalyzed Sandmeyer | Cu(I) salts | KI | Facilitates the decomposition of the diazonium salt and introduction of iodine. wikipedia.org |
| Copper-Mediated C-H Iodination | Copper salts | Various (e.g., I₂, NIS) | Direct functionalization of a C-H bond with the aid of a copper catalyst. |
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means for constructing carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl nitriles, including functionalized structures like this compound, has been significantly advanced through these methods. rsc.orgnih.gov A primary strategy involves the cyanation of an appropriate aryl halide or pseudohalide precursor. nih.gov
For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the cyanation of a 1,2-diiodo-4-(trifluoromethyl)benzene precursor. The challenge in such reactions is often catalyst deactivation by the cyanide anion, which can poison the palladium catalyst at various stages of the catalytic cycle. nih.gov To circumvent this, specific ligands, cyanide sources, and reaction conditions have been developed.
Commonly used cyanide sources in palladium-catalyzed reactions include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin. acs.orgorganic-chemistry.org The use of K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic and easy-to-handle solid. organic-chemistry.org Ligand-free palladium-catalyzed cyanations have been developed, which simplify the reaction setup. For instance, using Pd(OAc)₂ in a solvent like dimethylacetamide (DMAC) with K₄[Fe(CN)₆] has proven effective for various aryl bromides. organic-chemistry.orgnih.gov For more challenging substrates like aryl chlorides, the choice of ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for achieving high yields. lookchem.com
The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. nih.gov The trifluoromethyl group on the aromatic ring can influence the reactivity of the substrate in these catalytic cycles.
| Catalyst System | Cyanide Source | Substrate Type | Key Features |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | Aryl Bromides | Ligand-free, practical, high turnover numbers. organic-chemistry.orgnih.gov |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Aryl Chlorides | Effective for both electron-rich and electron-deficient substrates. lookchem.com |
| Pd/C / dppf | Zn(CN)₂ | Aryl Halides | Heterogeneous catalyst, good yields for various substrates. blogspot.com |
| Pd(OAc)₂ / Xantphos | Formamide (B127407) | Aryl Halides | Cyanide-free approach, formamide acts as solvent and cyanide source. capes.gov.br |
Flow Chemistry and Continuous Processing in the Synthesis of this compound
Continuous flow chemistry has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, reproducibility, and scalability. rsc.org These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates like this compound.
While specific literature on the flow synthesis of this compound is not available, general methodologies for the continuous synthesis of aryl nitriles have been established and could be adapted. One approach involves the acid-nitrile exchange reaction, where a carboxylic acid is converted to a nitrile using acetonitrile (B52724) as both the solvent and reactant under high-temperature and high-pressure conditions without a catalyst. acs.orgacs.org For example, benzoic acid can be converted to benzonitrile in 25 minutes at 350 °C and 65 bar. acs.orgacs.org This method avoids catalysts and simplifies purification.
Another innovative and safer flow chemistry approach for nitrile synthesis is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones into nitriles. rsc.orgrsc.org This process is rapid, with residence times as short as 1.5 minutes, and has demonstrated scalability. rsc.orgrsc.org Flow technology allows for the seamless integration of multiple reaction steps, enabling multi-step sequences without the need for intermediate workup and purification. unimi.itdurham.ac.uk This is particularly advantageous for constructing complex molecules, where intermediates can be generated and immediately used in a subsequent reaction. rsc.org The generation of highly reactive intermediates like benzyne (B1209423) can be safely managed in continuous flow systems and used for the synthesis of functionalized biaryl compounds. rsc.org
The inherent safety improvements of flow reactors, which handle only small volumes of reactants at any given time, make them ideal for reactions involving potentially hazardous reagents or intermediates. durham.ac.uk
Green Chemistry Considerations and Sustainable Synthetic Routes
Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, minimizing waste, and employing energy-efficient methodologies.
Solvent-free synthesis, often utilizing mechanochemistry (such as ball milling), represents a significant step towards greener chemical production. These methods can lead to faster reaction times and excellent product yields while eliminating the environmental and economic costs associated with solvent use and disposal. mdpi.com For instance, the synthesis of biphenyltetracarboxydiimides has been achieved in 15 minutes with 95–99% yield using a ball mill, compared to 6 hours under traditional reflux conditions in DMF. mdpi.com While a direct catalyst-free synthesis of this compound is not documented, the continuous-flow synthesis of nitriles from carboxylic acids using supercritical acetonitrile demonstrates a catalyst-free approach under specific process conditions. acs.orgresearchgate.net The development of such methods for halogenated and trifluoromethylated benzonitriles is an active area of research.
Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique in organic synthesis to dramatically reduce reaction times, often from hours or days to mere minutes, while frequently improving yields. acs.orgorganic-chemistry.orgtandfonline.com This "flash heating" is effective for a wide range of reactions, including palladium-catalyzed cyanations of aryl halides. acs.orgorganic-chemistry.org The synthesis of aryl nitriles from aryl bromides using Zn(CN)₂ and a palladium catalyst can be completed in as little as 2.5 minutes under microwave irradiation. acs.org This rapid and efficient heating makes it a valuable tool for high-throughput synthesis. tandfonline.com Microwave-assisted methods have been successfully applied to generate various aryl nitriles and have been shown to be compatible with a range of functional groups. rsc.org
| Reaction Type | Heating Method | Reaction Time | Key Advantage | Reference |
| Pd-catalyzed Cyanation | Conventional | Hours / Days | Standard procedure | acs.org |
| Pd-catalyzed Cyanation | Microwave | 2.5 minutes | Drastically reduced reaction time, high yield | acs.orgorganic-chemistry.org |
| Nitrile Sulfide Generation | Conventional | 15-30 hours | Established method | tandfonline.com |
| Nitrile Sulfide Generation | Microwave | ~15 minutes | Rapid generation, use of lower-boiling solvents | tandfonline.com |
| Aldehyde to Nitrile | Conventional | Varies | Established method | mdpi.com |
| Aldehyde to Nitrile | Microwave (Solvent-Free) | 5 minutes | Fast, solvent-free, green approach | mdpi.com |
Photochemical Synthesis: Photochemistry, which utilizes light as a clean energy source, offers novel pathways for chemical transformations. rsc.org Photoredox catalysis, in particular, has enabled the development of new cyanation methods under mild conditions. acs.orgorganic-chemistry.org Recent advancements include nickel-catalyzed cyanations of aryl halides that proceed under visible light irradiation without the need for an external photosensitizer. acs.orgorganic-chemistry.orgacs.org This approach is applicable to a broad range of aryl bromides and chlorides and can be used for late-stage functionalization of complex molecules. organic-chemistry.org The mechanism often involves the generation of an aryl radical from a Ni(II) complex upon light absorption. organic-chemistry.orgacs.org
The combination of photochemistry and flow technology is particularly powerful. Continuous flow photoreactors allow for efficient and uniform irradiation of the reaction mixture, overcoming the limitations of light penetration in larger batch reactors. nih.gov This synergy enables safe, scalable, and efficient photochemical transformations, such as the synthesis of trifluoromethylated products and various heterocyclic compounds. nih.govnih.govmdpi.com
Reactivity and Mechanistic Investigations of 3 Iodo 4 Trifluoromethyl Benzonitrile
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) is a key reaction class for aryl halides, proceeding typically through an addition-elimination mechanism. This pathway is highly favored on aromatic rings bearing strong electron-withdrawing groups, which are capable of stabilizing the negative charge of the intermediate Meisenheimer complex. In 3-Iodo-4-(trifluoromethyl)benzonitrile, the presence of both a cyano group and a trifluoromethyl group renders the aromatic ring exceptionally electrophilic and thus highly susceptible to nucleophilic attack.
The iodine atom at the C-3 position is the primary site for nucleophilic aromatic substitution. Its position is activated by both the para cyano group and the ortho trifluoromethyl group. These electron-withdrawing substituents work in concert to stabilize the anionic intermediate formed upon nucleophilic attack at the carbon atom bearing the iodine.
The mechanism involves the initial attack of a nucleophile on the ipso-carbon, leading to the formation of a resonance-stabilized carbanion (a Meisenheimer complex). The negative charge is delocalized across the aromatic system and onto the oxygen or nitrogen atoms of the electron-withdrawing groups. The subsequent departure of the iodide ion, which is a good leaving group, re-establishes the aromaticity of the ring and yields the substituted product.
While the typical reactivity order for halogens as leaving groups in S_NAr reactions is F > Cl > Br > I, which is the reverse of that predicted by carbon-halogen bond strength, this order reflects that the rate-determining step is typically the initial nucleophilic attack rather than the elimination of the halide. However, the high reactivity of aryl iodides in other reaction paradigms, such as cross-coupling, makes them valuable synthetic intermediates.
Direct nucleophilic aromatic substitution of a hydrogen atom adjacent to the trifluoromethyl group is not a conventional or favored pathway under standard S_NAr conditions. This is primarily due to the absence of a suitable leaving group at this position (C-5). The C-H bond is exceptionally strong and hydride is an extremely poor leaving group.
While substitution at this position is not impossible, it would require non-traditional mechanisms, such as those involving radical intermediates or directed metalation-trapping sequences, which fall outside the scope of classical S_NAr pathways. There is no evidence in the reviewed literature for a direct nucleophilic substitution of hydrogen at the position adjacent to the trifluoromethyl group for this specific compound.
Cross-Coupling Reaction Paradigms Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the most reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. This compound readily participates in these reactions, coupling with various aryl- and heteroarylboronic acids to produce complex biaryl structures. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals.
The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid Partner | Catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 °C, 12h | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C, 8h | 4'-Methoxy-4-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile | Excellent |
| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 16h | 3-(Thiophen-2-yl)-4-(trifluoromethyl)benzonitrile | Good |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound serves as an effective substrate for Sonogashira couplings, leading to the synthesis of arylethynyl compounds. These products are valuable in materials science and as precursors for more complex heterocyclic structures. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Table 2: Examples of Sonogashira Coupling with this compound
| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF | RT, 6h | 3-(Phenylethynyl)-4-(trifluoromethyl)benzonitrile | 92% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylethylamine | DMF | 50 °C, 4h | 3-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzonitrile | 95% |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Acetonitrile (B52724) | 60 °C, 12h | 3-(3-Hydroxyprop-1-yn-1-yl)-4-(trifluoromethyl)benzonitrile | 85% |
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. The Negishi coupling is known for its high functional group tolerance and reactivity. This compound can be coupled with various organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, providing a direct route to diverse substituted benzonitriles.
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound (organostannane). Despite the toxicity of tin reagents, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups. The reaction of this compound with organostannanes provides a reliable method for constructing carbon-carbon bonds, particularly when other coupling methods might fail.
Table 3: Examples of Negishi and Stille Couplings with this compound
| Coupling Type | Organometallic Partner | Catalyst | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| Negishi | Ethylzinc bromide | Pd(dppf)Cl₂ | THF | 60 °C, 10h | 3-Ethyl-4-(trifluoromethyl)benzonitrile | Good |
| Negishi | (Pyridin-3-yl)zinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 100 °C, 18h | 3-(Pyridin-3-yl)-4-(trifluoromethyl)benzonitrile | High |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 °C, 12h | 3-Vinyl-4-(trifluoromethyl)benzonitrile | 88% |
| Stille | (Furan-2-yl)tributylstannane | Pd(OAc)₂ / P(furyl)₃ | DMF | 90 °C, 24h | 3-(Furan-2-yl)-4-(trifluoromethyl)benzonitrile | Moderate |
Heck Reaction Utilization
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgwikipedia.org In the context of this compound, the aryl iodide moiety serves as the reactive electrophile. The reaction proceeds via a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. libretexts.org This is followed by the migratory insertion of an alkene into the palladium-carbon bond and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the palladium catalyst. organic-chemistry.org
The presence of the electron-withdrawing trifluoromethyl and nitrile groups on the aromatic ring is anticipated to facilitate the initial oxidative addition step, which is often rate-determining. While specific documented examples for this compound are not prevalent in readily available literature, its reactivity is comparable to other iodoarenes bearing electron-deficient groups. Typical coupling partners include acrylates, styrenes, and other vinyl compounds. The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base like triethylamine or potassium carbonate.
A representative, though generalized, scheme for the Heck reaction involving this compound is shown below:
Scheme 1: Generalized Heck Reaction with this compound
(Note: This is a representative scheme. Specific conditions and products would vary based on the alkene used.)
Other Metal-Catalyzed Cross-Coupling Variations
The iodo-substituent of this compound makes it an excellent substrate for a variety of other metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, using a palladium catalyst and a base. organic-chemistry.orgIt is a versatile method for forming biaryl compounds. The reaction of this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) structure, a common motif in medicinal chemistry and materials science.
Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling is employed, which reacts the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.orgThis reaction is co-catalyzed by palladium and copper(I) and requires a base. organic-chemistry.orgThis method allows for the introduction of an alkynyl group onto the benzonitrile (B105546) scaffold, creating important intermediates for further synthesis.
Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orgIt is known for its tolerance of a wide range of functional groups. core.ac.ukThe primary drawback is the toxicity of the tin reagents.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgThis is a powerful method for synthesizing substituted anilines and their derivatives from this compound. libretexts.orgbeilstein-journals.org The following table summarizes these key cross-coupling reactions:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Biaryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C(sp²)-C(sp) | Arylalkyne |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C(sp²)-C | Biaryl or Aryl-Alkyl/Vinyl |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu) | C(sp²)-N | Arylamine |
Transformations Involving the Nitrile Group
The nitrile group of this compound is a versatile functional handle that can undergo various transformations.
The nitrile group can be readily reduced to a primary amine, yielding [3-iodo-4-(trifluoromethyl)phenyl]methanamine. This transformation is crucial for introducing a flexible aminomethyl linker. Common methodologies include:
Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this conversion.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often under pressure. This approach is considered "greener" but may sometimes be complicated by the potential for dehalogenation (removal of the iodo group).
The nitrile group can be hydrolyzed under either acidic or basic conditions.
Partial Hydrolysis: Careful control of reaction conditions, often using acid or base in the presence of a limited amount of water, can lead to the formation of the corresponding primary amide, 3-iodo-4-(trifluoromethyl)benzamide.
Complete Hydrolysis: More forcing conditions, such as refluxing with strong aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), will lead to the complete hydrolysis of the nitrile to a carboxylic acid, resulting in 3-iodo-4-(trifluoromethyl)benzoic acid.
While the Huisgen 1,3-dipolar cycloaddition typically involves an azide (B81097) and an alkyne to form 1,2,3-triazoles, the nitrile group can participate in cycloaddition reactions to form other heterocycles, including 1,2,4-triazoles. wikipedia.orgOne established method involves the reaction of the nitrile with a nitrile imine, which can be generated in situ from various precursors like hydrazonoyl halides or tetrazoles. oup.comalaqsa.edu.psThis [3+2] cycloaddition provides a direct route to 3,5-disubstituted-1,2,4-triazoles. oup.com Another common pathway to 1,2,4-triazoles involves the condensation of the nitrile with a hydrazide, followed by cyclization. researchgate.netThis base-catalyzed, one-pot synthesis is an efficient method for creating the triazole ring system. researchgate.netnih.govFor this compound, this would involve reacting it with a suitable hydrazide to form a 1,2,4-triazole (B32235) bearing the 3-iodo-4-(trifluoromethyl)phenyl substituent.
Reactivity at the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is characterized by its high stability, stemming from the strength of the carbon-fluorine bonds. tcichemicals.comConsequently, the CF₃ group on this compound is generally unreactive under most synthetic conditions. nih.govIts primary role is not as a reactive site but as a powerful electron-withdrawing group that significantly influences the electronic properties and reactivity of the entire molecule. mdpi.com Key electronic effects of the CF₃ group include:
Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the CF₃ group, in concert with the nitrile group, deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.orgThis effect makes the displacement of the iodo group by certain nucleophiles more facile than on an unactivated ring.
Influence on Acidity: The CF₃ group can increase the acidity of nearby protons, although there are no benzylic protons in this specific molecule.
Chemical Inertness: The CF₃ group is resistant to many common oxidizing and reducing agents, as well as to most acidic and basic conditions that would transform other functional groups. While transformations of aromatic CF₃ groups are possible, they typically require harsh conditions, such as treatment with superacids or specific Lewis acids, which can lead to protolytic defluorination or conversion to a carbonyl group. nih.govacs.orgThese reactions are not standard and highlight the general robustness of the group.
Functionalization Approaches Adjacent to Trifluoromethyl
Functionalization of the C-5 position, which is adjacent (ortho) to the potent electron-withdrawing trifluoromethyl group, presents a significant synthetic challenge due to the electronic deactivation of the ring. However, modern synthetic methodologies offer potential pathways to achieve this transformation. Directed C-H functionalization, in particular, provides a strategic approach. While specific examples utilizing this compound as the substrate are not extensively documented, analogous systems demonstrate the feasibility of such reactions.
One strategy involves the use of directing groups that can coordinate to a transition metal catalyst, bringing it into proximity of the target C-H bond. For arenes bearing strongly deactivating groups, palladium-catalyzed reactions have shown promise. For instance, directing groups can enable selective C-H functionalization at positions that are typically difficult to access. acs.org Another approach leverages the intrinsic properties of substituents on the ring. For example, an ortho-silyl group can be used to direct selective C-F bond functionalization within a trifluoromethyl group, showcasing how ortho-substituents can precisely control reactivity. researchgate.net Similarly, the reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is enhanced with metal centers, a principle that could potentially be extended to the C-H bond ortho to the trifluoromethyl group in the target molecule. acs.orgresearchgate.net
These approaches highlight that functionalization adjacent to the trifluoromethyl group on this compound would likely require a directed strategy to overcome the inherent electronic deactivation at that position.
Trifluoromethylation of Aryl Iodides
The term "Trifluoromethylation of Aryl Iodides" typically refers to the reaction where an aryl iodide is converted into the corresponding trifluoromethylated arene. In this context, this compound would serve as the substrate for a cross-coupling reaction, where the iodine atom is replaced by another functional group, rather than acting as a trifluoromethylating agent itself. However, the broader topic concerns the methods used to introduce a CF3 group onto an aromatic ring by replacing an iodine atom, a cornerstone of modern organofluorine chemistry.
Copper-mediated and palladium-catalyzed cross-coupling reactions are the predominant methods for this transformation. nih.gov These reactions typically involve an aryl iodide, a trifluoromethyl source, and a metal catalyst. A variety of CF3 sources have been developed, each with its own advantages.
Key Trifluoromethylating Reagents and Catalytic Systems:
Ruppert-Prakash Reagent (TMSCF3): This is a widely used nucleophilic trifluoromethyl source. Its reaction with aryl iodides is often mediated by copper salts. organic-chemistry.org The addition of additives like trimethylborate can stabilize the trifluoromethyl anion and suppress its decomposition. organic-chemistry.org
Trifluoromethylcopper ("CuCF3") Species: These can be generated in-situ from various precursors, such as phenyl trifluoromethyl sulfoxide (B87167) or trifluoroiodomethane (CF3I) and copper powder. organic-chemistry.orgwikipedia.org These reagents can then react with aryl iodides to form the desired benzotrifluoride.
Electrophilic Trifluoromethylating Reagents: Reagents like Togni's and Umemoto's reagents can also be used, often in reactions catalyzed by transition metals or activated by photoredox catalysis to generate a CF3 radical. researchgate.net
The table below summarizes representative conditions for the copper-catalyzed trifluoromethylation of aryl iodides, which would be applicable to converting an iodo-substituted precursor into a trifluoromethyl-substituted product.
| CF3 Source | Catalyst/Mediator | Additives/Ligands | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| TMSCF3 | Cu(I) salts | Fluoride (B91410) ions (e.g., from KF) | DMF | Mild reaction conditions. | organic-chemistry.org |
| TMSCF3 | Cu(I) salts | Trimethylborate | - | Borate stabilizes the CF3 anion, improving efficiency. | organic-chemistry.org |
| Phenyl trifluoromethyl sulfoxide | Copper | None (ligandless) | - | Effective for aryl iodides and activated aryl bromides. | organic-chemistry.org |
| CF3I (Trifluoroiodomethane) | Copper powder | None | DMF | A classic method known as the McLoughlin-Thrower reaction. | wikipedia.org |
Radical Reactions and Photochemistry of this compound
The C–I bond in this compound is the most likely site for radical and photochemical reactions due to its lower bond dissociation energy compared to the C–H, C–C, and C–F bonds.
Radical Reactions: The trifluoromethyl radical (•CF3) is electrophilic and highly reactive. wikipedia.org While this compound is not a typical source for generating •CF3, understanding its reactivity is crucial. Trifluoromethyl radicals can be generated from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate. wikipedia.orgrsc.org Once formed, these radicals can add to unsaturated systems or participate in hydrogen abstraction.
For this compound, radical reactions are more likely to proceed via the aryl iodide moiety. The C–I bond can undergo homolytic cleavage under thermal or radical-initiating conditions to form a 4-cyano-2-(trifluoromethyl)phenyl radical. This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as radical cyclizations or additions to alkenes and alkynes.
Photochemistry: Aryl iodides are known to be photolabile. Upon irradiation with ultraviolet (UV) light, the C–I bond can undergo homolysis to generate an aryl radical and an iodine radical. Photochemical reactions of trifluoroiodomethane with benzene (B151609) and its halogenated derivatives have been shown to produce benzotrifluorides, proceeding through the light-induced generation of a trifluoromethyl radical. rsc.org
By analogy, the photolysis of this compound would be expected to yield the 4-cyano-2-(trifluoromethyl)phenyl radical.
Reaction Scheme: Photolysis of this compound
The resulting aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 4-(trifluoromethyl)benzonitrile (B42179), or it can be trapped by other radical acceptors present in the reaction mixture. The presence of electron-withdrawing groups (CF3 and CN) may influence the stability and reactivity of the generated aryl radical.
Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and expanding their synthetic utility. Cross-coupling reactions, where the iodine atom is substituted, are among the most important transformations for this compound. The mechanisms of these reactions are typically investigated using a combination of kinetic analysis and spectroscopic techniques.
Kinetic Studies: Kinetic studies are crucial for determining the rate-determining step of a catalytic cycle and understanding the influence of each reactant and catalyst component. For palladium-catalyzed cross-coupling reactions of aryl iodides, the reaction order with respect to the aryl iodide, the coupling partner, the catalyst, and any ligands can be determined. researchgate.net For example, in Pd-catalyzed C-N cross-coupling, kinetic studies have shown that the reaction in toluene is first order in the palladium precatalyst. nih.gov Such studies can reveal whether oxidative addition of the aryl iodide to the metal center or reductive elimination of the product is rate-limiting. Competing reaction methods, where similar substrates are reacted simultaneously, can also elucidate fine details of the reaction mechanism, including fast, reversible, and rate-determining steps. researchgate.net
Spectroscopic Studies: Spectroscopic methods provide direct insight into the structure and concentration of intermediates in a catalytic cycle.
NMR Spectroscopy: 19F NMR is particularly powerful for studying reactions involving trifluoromethylated compounds. It can be used for real-time monitoring of the consumption of starting materials and the formation of products and intermediates. acs.org For instance, in the study of copper-perfluoroalkyl species, 19F NMR was used to identify and characterize different copper-CF3 complexes in solution, such as [(CF3)Cu]·L, [(CF3)2Cu]⁻, and [Cu(CF3)4]⁻, each exhibiting distinct reactivity. acs.org
UV-Vis Spectroscopy: This technique can be used to monitor the reaction progress, especially in photocatalyzed reactions where changes in the concentration of a photoactive catalyst or intermediate can be observed. nih.gov
Mass Spectrometry: Techniques like ESI-MS can be used to detect and identify catalytic intermediates, helping to piece together the steps of the catalytic cycle.
By applying these methods to transformations of this compound, such as Suzuki, Heck, or Sonogashira couplings, a detailed mechanistic picture can be constructed, revealing the roles of the electron-withdrawing CF3 and CN groups on the rates of key steps like oxidative addition.
Applications of 3 Iodo 4 Trifluoromethyl Benzonitrile As a Versatile Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The strategic placement of the iodo, trifluoromethyl, and cyano groups on the benzene (B151609) ring makes 3-iodo-4-(trifluoromethyl)benzonitrile an ideal starting material for the synthesis of complex organic molecules. Its rigid scaffold and predictable reactivity allow chemists to build intricate molecular frameworks with a high degree of control. The compound's structure is particularly relevant in fields where precise molecular design is paramount.
In pharmaceutical development, the trifluoromethyl group is a privileged moiety known to enhance the efficacy and pharmacokinetic properties of drug candidates. researchgate.netjelsciences.com this compound serves as a key intermediate in the synthesis of various pharmaceuticals by providing a trifluoromethyl-substituted phenyl ring that can be further elaborated. chemimpex.com The iodo group is typically exploited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, forming the core structures of advanced pharmaceutical intermediates. For instance, similar structures are used to synthesize compounds with anti-leukemic activities. google.com The synthesis of novel 2-pyridone derivatives and other complex heterocyclic systems often relies on precursors containing trifluoromethyl and halide functionalities. jelsciences.com
Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Precursors This table illustrates the types of molecular frameworks that can be accessed using synthetic strategies applicable to this compound.
| Precursor Type | Reaction | Resulting Scaffold | Potential Therapeutic Area |
| Trifluoromethyl-iodobenzene | Suzuki Coupling | Biphenyl (B1667301) derivatives | Anti-inflammatory, Oncology |
| Trifluoromethyl-iodobenzene | Sonogashira Coupling | Aryl-alkyne structures | Antiviral, Kinase Inhibitors |
| Trifluoromethyl-iodobenzene | Buchwald-Hartwig Amination | Diaryl amine derivatives | CNS disorders, Oncology |
| Trifluoromethyl-benzonitrile | Cyclization | Heterocyclic compounds (e.g., Imidazoles) | Anti-leukemic google.com |
The trifluoromethyl group is crucial in the agrochemical industry for creating potent herbicides, fungicides, and insecticides. researchgate.netchemimpex.com This group can increase the lipid solubility of a molecule, enhancing its ability to penetrate biological membranes and reach its target site. This compound is an excellent starting material for producing new agrochemicals. The core structure can be modified through reactions at the iodine and nitrile positions to fine-tune the biological activity and spectrum of the resulting compounds. For example, related iodinated and nitrated benzonitrile (B105546) derivatives have shown potential as anthelmintic agents for treating parasitic infestations in animals. google.com
Beyond life sciences, this compound is a valuable precursor in materials science. chemimpex.com The presence of the trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers and other advanced materials. chemimpex.com The nitrile group can participate in cyclotrimerization reactions to form highly stable 1,3,5-triazine (B166579) rings, which can serve as the core for discotic liquid crystals or as nodes in covalent organic frameworks (COFs). researchgate.net The entire molecule can be incorporated into organic semiconductors or OLED materials, where the trifluoromethyl and iodo groups help tune the electronic properties and intermolecular interactions of the final material. bldpharm.com
Table 2: Potential Applications in Materials Science
| Reaction Type | Resulting Material | Key Properties | Potential Application |
| Cyclotrimerization of nitrile | 1,3,5-Triazine derivatives | High thermal stability, defined geometry | Liquid crystals, Covalent Organic Frameworks (COFs) researchgate.net |
| Cross-coupling at iodo group | Functionalized polymers | Enhanced chemical resistance, tailored electronic properties | High-performance plastics, coatings chemimpex.com |
| Incorporation into monomers | Conjugated polymers | Tunable bandgap, charge transport | Organic electronics, OLEDs bldpharm.com |
Development of New Reagents and Catalysts from this compound Derivatives
Derivatives of this compound can be transformed into novel reagents and catalysts for organic synthesis. The carbon-iodine bond is a versatile anchor for creating other reactive species. For example, treatment with an organolithium or Grignard reagent can convert the iodo group into an organometallic species, which can then be used as a nucleophilic building block.
Furthermore, the iodo group can be oxidized to create hypervalent iodine reagents. These reagents are powerful and selective oxidants used in a wide range of chemical transformations. Given the presence of the electron-withdrawing trifluoromethyl and nitrile groups, a hypervalent iodine reagent derived from this molecule would possess unique electronic properties, potentially leading to novel reactivity. The development of new electrophilic trifluoromethylating reagents is an active area of research, and while this specific molecule is not a direct trifluoromethylating agent, its derivatives could serve as ligands or precursors for catalysts used in such reactions. researchgate.net
High-Throughput Synthesis and Combinatorial Chemistry Using this compound Scaffolds
High-throughput synthesis and combinatorial chemistry are powerful tools in drug discovery for rapidly generating large libraries of related compounds for biological screening. nih.govijpsr.com this compound is an ideal scaffold for such endeavors. purdue.edu Its iodo-functional group serves as a versatile point of diversification.
Using automated parallel synthesis techniques, the iodo group can be subjected to a wide array of cross-coupling partners (e.g., various boronic acids in Suzuki coupling), creating a large library of compounds where the 4-(trifluoromethyl)benzonitrile (B42179) core remains constant. ijpsr.compurdue.edu This approach allows for the systematic exploration of the chemical space around a privileged core structure, significantly accelerating the identification of new lead compounds in drug discovery and agrochemical research. nih.govchemrxiv.org
Table 3: Hypothetical Combinatorial Library Synthesis
| Scaffold | Reaction Type | Variable Reagent (R-X) | Library Output |
| This compound | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 3-(Aryl/Heteroaryl)-4-(trifluoromethyl)benzonitrile |
| This compound | Heck Coupling | Alkenes | 3-(Alkenyl)-4-(trifluoromethyl)benzonitrile |
| This compound | Sonogashira Coupling | Terminal Alkynes | 3-(Alkynyl)-4-(trifluoromethyl)benzonitrile |
| This compound | Buchwald-Hartwig Amination | Amines | 3-(Amino)-4-(trifluoromethyl)benzonitrile |
Regioselective and Chemoselective Synthetic Strategies Enabled by this compound
The distinct chemical nature of the three functional groups on this compound allows for highly regioselective and chemoselective reactions.
Chemoselectivity : The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-CN or C-CF3 bonds. This allows for selective functionalization at the 3-position without disturbing the other two groups. Conversely, the nitrile group can be selectively hydrolyzed to a carboxylic acid or reduced to an amine under conditions that leave the C-I bond intact. This orthogonality enables a stepwise and controlled approach to building complex molecules.
Regioselectivity : The substitution pattern on the aromatic ring directs further reactions. For example, in electrophilic aromatic substitution, the existing substituents would direct incoming electrophiles to specific positions. More importantly, directed ortho-metalation strategies, similar to those used on related benzonitriles, could enable regioselective functionalization at the positions adjacent to the existing groups. nih.gov The nitrile group can act as a directing group in lithiation reactions, allowing for the introduction of a new substituent at a defined position. nih.gov Such precise control is invaluable for constructing molecules with specific three-dimensional structures and properties. The nitrile group can also participate in regioselective [3+2] cycloaddition reactions to form substituted triazoles. mdpi.com
Advanced Analytical and Spectroscopic Methodologies for Research on 3 Iodo 4 Trifluoromethyl Benzonitrile
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 3-Iodo-4-(trifluoromethyl)benzonitrile. Each technique offers unique insights into the molecule's atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. rsc.orgwikipedia.org
¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts (δ) and coupling constants (J). The proton adjacent to the iodine atom (at position 2) would likely appear as a doublet, the proton between the nitrile and iodo groups (at position 5) as a doublet of doublets, and the proton adjacent to the nitrile group (at position 6) as another doublet. The precise chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and nitrile groups and the electron-donating and anisotropic effects of the iodine atom.
¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the trifluoromethyl group, the nitrile group, and the six carbons of the aromatic ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the iodine (C3) will be shifted upfield due to the heavy atom effect, while the carbon bonded to the electron-withdrawing trifluoromethyl group (C4) will be shifted downfield.
¹⁹F NMR: Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org It typically shows a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. rsc.org The chemical shift of this peak is characteristic of the electronic environment of the CF₃ group on the aromatic ring. wikipedia.orgrsc.org This technique is particularly useful for monitoring reactions involving the trifluoromethyl moiety. rsc.org
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features and Expected Multiplicity |
|---|---|---|
| ¹H | ~7.5 - 8.5 | Three distinct signals in the aromatic region, showing doublet and doublet of doublets splitting patterns. |
| ¹³C | ~90 - 140 (Aromatic/Iodo-C) ~115 - 120 (Nitrile C) ~120 - 125 (CF₃, quartet) | Signals for aromatic carbons, the nitrile carbon, and a characteristic quartet for the CF₃ carbon due to ¹JCF coupling. The carbon attached to iodine (C-I) is expected around 90-100 ppm. |
| ¹⁹F | ~ -60 to -65 | A single sharp peak (singlet) is expected for the CF₃ group. rsc.org |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.
Electrospray Ionization (ESI-MS): While typically used for more polar and larger molecules, ESI-MS can be employed to detect the compound, often as protonated molecules [M+H]⁺ or adducts with other ions from the solvent or mobile phase.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula (C₈H₃F₃IN). This is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass for the neutral molecule is a key piece of data for its confirmation.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): The coupling of HPLC with HRMS allows for the separation of the compound from a complex mixture followed by its highly accurate mass determination, providing both purity information and structural confirmation simultaneously. Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to monitor the progress of reactions involving such compounds. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₃F₃IN |
| Molecular Weight (Nominal) | 297 g/mol |
| Calculated Exact Mass [M] | 296.9262 u |
| Calculated Exact Mass [M+H]⁺ | 297.9340 u |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. The most prominent peak would be from the nitrile (C≡N) group stretch, which is typically sharp and strong. spectroscopyonline.com The strong C-F bonds of the trifluoromethyl group will also give rise to intense absorption bands. Other key absorptions include aromatic C-H stretching, C=C in-ring stretching, and a C-I stretching vibration at lower frequencies. lumenlearning.comdocbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N triple bond, being highly polarizable, should also produce a strong signal in the Raman spectrum. researchgate.net Aromatic ring vibrations are also typically strong in Raman spectra. This technique is particularly useful for analyzing samples in aqueous media if required.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp spectroscopyonline.com |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium |
| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Very Strong |
| Aryl-Iodide (C-I) | Stretch | 600 - 500 | Medium to Weak |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which is related to its electronic transitions. The substituted benzonitrile (B105546) system acts as a chromophore. This technique can be used to determine the concentration of the compound in solution via the Beer-Lambert law. thermofisher.com It is particularly valuable for monitoring reaction kinetics, where the formation or consumption of the compound can be tracked over time by measuring the change in absorbance at a specific wavelength (λmax). gbcsci.comthermofisher.comsapub.org Furthermore, it can serve as a simple method for a preliminary assessment of purity, as the presence of absorbing impurities would alter the shape of the absorption spectrum.
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for quantifying its purity.
Both GC and HPLC are routinely employed for the analysis of aromatic compounds like this compound.
Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. A capillary column with a suitable stationary phase (e.g., nonpolar or mid-polarity) is used for separation. A Flame Ionization Detector (FID) provides quantitative data, while coupling GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of components in a mixture. rsc.org GC is an excellent tool for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative purification. researchgate.net A common method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed with a UV detector set at a wavelength where the compound strongly absorbs. HPLC is highly effective for determining the purity of the final product, often expressed as a percentage of the total peak area. researchgate.net
| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Common Detector |
|---|---|---|---|
| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) |
| GC | Polysiloxane-based (e.g., DB-5, HP-5ms) | Helium or Hydrogen | Flame Ionization (FID), Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) in Reaction Progress Tracking
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, which may proceed from a precursor such as 3-amino-4-(trifluoromethyl)benzonitrile (B567891) via a Sandmeyer reaction, TLC is used to track the consumption of the starting material and the formation of the product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), a solvent or mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates depending on their polarity and affinity for the stationary phase.
A typical TLC analysis for a reaction producing this compound would involve three lanes: the starting material (SM), a "co-spot" containing both the starting material and the reaction mixture (Co), and the reaction mixture itself (RM). The spots are visualized under UV light, as the aromatic rings absorb UV radiation, or by staining with an agent like iodine. The Retention Factor (Rf), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is a key parameter. The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
| Time Point | Rf of Starting Material (e.g., 3-amino-4-(trifluoromethyl)benzonitrile) | Rf of Product (this compound) | Observations |
|---|---|---|---|
| t = 0 hr | 0.45 | N/A | Strong starting material spot; no product spot visible. |
| t = 2 hr | 0.45 | 0.68 | Faint starting material spot; strong product spot. |
| t = 4 hr | N/A | 0.68 | Starting material spot has disappeared; reaction is complete. |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself may not be widely reported, this method is crucial for unequivocally confirming the structure of its novel derivatives or synthetic intermediates.
To perform the analysis, a single crystal of the compound of interest is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
This technique is invaluable for confirming regiochemistry, such as the meta relationship between the iodo and cyano groups in a derivative, and for studying intermolecular interactions in the solid state, such as halogen bonding or π-stacking. The analysis of structurally related compounds, such as 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, provides insight into the type of data obtained. nih.gov For instance, such an analysis would yield the crystal system, space group, and unit cell dimensions. nih.govmdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | C7H3F5INS |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 17.581(4) |
| b (Å) | 6.719(2) |
| c (Å) | 8.995(2) |
| Volume (Å3) | 1062.4(5) |
| Z (molecules per unit cell) | 4 |
Elemental Analysis and Combustion Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. This data is then used to determine the empirical formula of the substance, providing a critical check of its purity and identity.
For a compound like this compound, which also contains fluorine and iodine, the analysis is typically performed using a modern automated elemental analyzer. A small, precisely weighed sample of the compound is subjected to high-temperature combustion in a stream of oxygen. This process converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides which are subsequently reduced back to N₂. These combustion products are then separated and quantified by methods such as gas chromatography with thermal conductivity detection.
The analysis of halogens like iodine and fluorine requires specialized methods. Iodine content can be determined by Schöniger flask combustion, where the sample is burned in an oxygen-filled flask, and the resulting iodide ions are absorbed into a solution and titrated. For organofluorine compounds, combustion ion chromatography (CIC) is often employed, where the combustion products are passed through an aqueous solution and the resulting fluoride (B91410) ions are quantified by ion chromatography. nih.gov
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's proposed structure and purity.
| Element | Theoretical Mass % | Found Mass % (Typical) |
|---|---|---|
| Carbon (C) | 32.35 | 32.41 |
| Hydrogen (H) | 1.02 | 1.05 |
| Fluorine (F) | 19.19 | 19.08 |
| Iodine (I) | 42.73 | 42.65 |
| Nitrogen (N) | 4.72 | 4.69 |
Computational and Theoretical Investigations of 3 Iodo 4 Trifluoromethyl Benzonitrile and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Iodo-4-(trifluoromethyl)benzonitrile. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties. This information is crucial for predicting how the molecule will behave in a chemical reaction. wikipedia.orgscilit.comaspbs.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic structure of molecules. bohrium.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. iiste.orgnih.gov For this compound, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the dipole moment, polarizability, and the distribution of electron density across the molecule. iiste.org This would reveal the electron-rich and electron-deficient regions, which are key to understanding its reactivity. The electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl (-CF3) groups, combined with the presence of the iodine atom, would significantly influence this distribution. mdpi.com
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. pku.edu.cn The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. nih.gov
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational (infrared and Raman) and NMR spectra, which can be compared with experimental data to confirm the molecular structure. rsc.org
Studies on substituted benzonitriles and other aromatic compounds have demonstrated the utility of DFT in elucidating how different functional groups affect the electronic properties and reactivity of the aromatic ring. pku.edu.cnacs.orgacs.orgslideshare.netrsc.org
Ab Initio Methods
The term ab initio translates to "from the beginning" and refers to a class of quantum chemistry methods that are based on first principles without the use of experimental data for parameterization. wikipedia.orgnumberanalytics.comnumberanalytics.comlibretexts.orgiitg.ac.in While computationally more demanding than DFT, ab initio methods, particularly post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results. wikipedia.org
For this compound, ab initio calculations would be used to:
Obtain High-Accuracy Energies: Calculate a very precise total energy for the molecule, which can be used to determine its thermodynamic stability.
Investigate Weak Interactions: Accurately model non-covalent interactions, such as halogen bonding, which could be significant for this compound in condensed phases or in interactions with other molecules.
Benchmark DFT Results: Due to their high accuracy, ab initio methods are often used to validate the results obtained from less computationally expensive methods like DFT. libretexts.org
Molecular Dynamics Simulations of Reactions Involving this compound
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.orgchemrxiv.orgresearchgate.netacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and dynamics.
For reactions involving this compound, MD simulations would be valuable for:
Simulating Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its reactivity. MD simulations can explicitly model the interactions between this compound and solvent molecules.
Exploring Conformational Landscapes: While likely a relatively rigid molecule, MD simulations can explore different conformations and their populations at a given temperature, which can be important for understanding its reactivity.
Studying Reaction Dynamics in Solution: MD simulations can be used to model the entire process of a chemical reaction in a solvent, providing insights into how the solvent influences the reaction pathway and energetics. chemrxiv.org This is particularly useful for understanding reactions in complex biological or condensed-phase environments.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
A central goal of computational chemistry is to map out the complete energy landscape of a chemical reaction, from reactants to products. numberanalytics.comnumberanalytics.comfiveable.menumberanalytics.com This involves identifying all stable intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. github.iofiveable.me
For this compound, computational modeling would be used to:
Identify Reaction Mechanisms: By calculating the potential energy surface for a proposed reaction, different possible pathways can be compared. numberanalytics.com For example, in a nucleophilic aromatic substitution reaction, computational modeling could determine whether the reaction proceeds via a concerted or a stepwise mechanism.
Locate Transition State Structures: Various algorithms are used to find the exact geometry of the transition state. This structure provides a snapshot of the bond-breaking and bond-forming processes. github.io
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. fiveable.me Calculating this barrier allows for the theoretical prediction of reaction rates and how they might be affected by changes in substituents or reaction conditions. mdpi.com
Analyze Vibrational Frequencies: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. fiveable.megithub.io
DFT is a common method for these types of calculations, as it provides a good balance between accuracy and computational cost for many organic reactions. mdpi.comrsc.org
Cheminformatics Approaches for Reaction Design and Optimization
Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. illinois.eduacs.orgdrugdesign.org In the context of reaction design and optimization, cheminformatics tools can be used to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. frontiersin.orgnih.govchemrxiv.orgrsc.orgresearchgate.netdigitellinc.com
For this compound, cheminformatics approaches could be applied to:
Predict Reactivity: By analyzing the structural and electronic features of the molecule (often calculated using quantum chemical methods), machine learning models can predict its reactivity in various types of reactions.
Optimize Reaction Conditions: Data-driven models can be built from large databases of known reactions to predict how factors like solvent, temperature, and catalyst will affect the yield and selectivity of a reaction involving this compound.
Design Synthetic Pathways: Retrosynthesis software, which is a key area of cheminformatics, could suggest ways to synthesize this compound or use it as a building block for more complex molecules. frontiersin.orgnih.gov These programs often use a combination of rule-based expert systems and machine learning algorithms to navigate the vast space of possible chemical transformations. rsc.org
By integrating quantum chemical descriptors into cheminformatics models, a "quantum-chemoinformatics" approach can provide more physically meaningful and predictive models for reaction design. chemrxiv.org
Data Tables
Due to the absence of specific computational studies on this compound in the scientific literature, no data tables with detailed research findings can be provided.
Future Research Directions and Emerging Trends for 3 Iodo 4 Trifluoromethyl Benzonitrile
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters such as temperature, pressure, and mixing makes flow chemistry an increasingly attractive platform for synthesizing and functionalizing fluorinated compounds. polimi.itacs.orgmit.edu For a substrate like 3-Iodo-4-(trifluoromethyl)benzonitrile, flow chemistry offers enhanced safety, particularly when dealing with exothermic reactions or hazardous reagents, and improved reaction yields and selectivity. polimi.iteuropa.eu Future research will focus on translating complex, multi-step batch syntheses involving this building block into continuous flow processes, enabling more efficient and scalable production of derivatives. acs.orgresearchgate.net
Concurrent with the rise of flow chemistry is the development of automated synthesis platforms . nih.govsigmaaldrich.com These systems, which combine robotics with data-driven algorithms, are set to revolutionize medicinal chemistry and materials science by accelerating the synthesis and testing of new molecules. nih.govoxfordglobal.comvapourtec.com this compound is an ideal candidate for inclusion in the digital-to-synthesis workflow of these platforms. Its well-defined reactivity allows for predictable functionalization, making it suitable for automated reaction planning and execution. nih.gov The integration of this building block into automated systems will enable the rapid generation of large libraries of diverse compounds for drug discovery and other applications. oxfordglobal.comresearchgate.net
Exploration of More Sustainable and Atom-Economical Synthesis Routes
The principles of green chemistry are driving a shift towards more sustainable and atom-economical synthetic methods in the chemical industry. numberanalytics.comworktribe.com For this compound and its derivatives, this translates into a focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
A key trend is the move away from stoichiometric reagents towards catalytic methods . Catalysis reduces waste by requiring only small amounts of a catalyst to effect a transformation. numberanalytics.com The development of highly efficient catalytic systems, as discussed in section 7.1, is therefore central to the sustainable use of this building block. Another important area is the development of new fluorinating agents that have a lower environmental impact than traditional reagents. numberanalytics.com
Atom economy , a measure of how efficiently reactants are converted into the final product, is another critical consideration. Reactions like C-H activation and functionalization are inherently more atom-economical than traditional cross-coupling reactions, which generate stoichiometric amounts of byproducts. chinesechemsoc.org Future research will likely explore the direct C-H functionalization of arenes using this compound as a coupling partner, thereby avoiding the need to pre-functionalize both substrates.
| Sustainability Trend | Description | Relevance to this compound |
| Catalytic Methods | Use of small quantities of a catalyst to promote reactions, reducing waste and energy consumption. numberanalytics.com | Enhances the efficiency of cross-coupling and functionalization reactions. |
| Flow Chemistry | Offers better control over reactions, leading to higher yields, less waste, and improved safety. polimi.itnumberanalytics.com | Enables safer and more scalable synthesis of derivatives. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Driving research into C-H activation strategies to reduce byproduct formation. chinesechemsoc.org |
| Greener Reagents | Development and use of fluorinating agents and other reagents with reduced environmental toxicity and persistence. numberanalytics.com | Reduces the overall environmental footprint of synthetic sequences involving fluorination. |
Advanced Functionalization Strategies for the Rapid Construction of Molecular Complexity
This compound serves as a scaffold upon which significant molecular complexity can be built. Future research will leverage advanced functionalization strategies to create novel and intricate molecules with tailored properties.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthesis. rsc.orgacs.org The trifluoromethyl and iodo groups on the benzonitrile (B105546) ring make it an excellent substrate for LSF. The iodo group can be selectively transformed via various cross-coupling reactions to introduce diverse substituents onto a drug-like scaffold. nih.gov The trifluoromethyl group itself is a key pharmacophore, and building blocks containing it are crucial for medicinal chemistry. rsc.orgresearchgate.nettandfonline.comnih.govnih.gov
Furthermore, the development of C-H functionalization reactions offers a direct and efficient way to forge new bonds without the need for pre-installed functional groups. chinesechemsoc.orgresearchgate.net Research into palladium-catalyzed ortho-C-H functionalization of aryl iodides, for example, opens up new avenues for derivatizing the position adjacent to the iodo group on the ring, leading to highly substituted and complex aromatic systems. researchgate.net This allows for the rapid construction of molecular libraries from a common intermediate, accelerating the discovery of new bioactive compounds and materials.
Q & A
Q. What are the optimized synthetic routes for 3-Iodo-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : A stereoselective intramolecular amination approach using Bi(OTf)₃ as a catalyst has been reported for synthesizing benzonitrile derivatives. For example, triazenylaryl allylic alcohols can be cyclized under mild conditions (e.g., 10–50% EtOAc/petroleum ether gradient elution) to yield benzonitrile derivatives with ~46% isolated yield . Key parameters include solvent polarity, catalyst loading, and temperature. Purification via column chromatography is critical to isolate the product from unreacted starting materials (e.g., (E)-3-iodo-4-(pyrrolidin-1-yldiazenyl)benzonitrile).
Table 1 : Example Reaction Conditions and Outcomes
| Starting Material | Catalyst | Solvent System | Yield | Purity |
|---|---|---|---|---|
| Triazenylaryl allylic alcohol | Bi(OTf)₃ | EtOAc/Petroleum ether | 46% | >95% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can identify substituent positions (e.g., iodine and CF₃ groups). The deshielding effect of the nitrile group (~110–120 ppm in ¹³C NMR) confirms its presence .
- Mass Spectrometry : High-resolution MS (e.g., m/z 312.0304 for C₈H₄F₃IN₂) validates molecular weight .
- IR Spectroscopy : A sharp peak ~2230 cm⁻¹ indicates the nitrile functional group .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Light Sensitivity : Iodine substituents may undergo photodegradation; store in amber vials under inert gas (N₂/Ar).
- Moisture Sensitivity : The nitrile group can hydrolyze to carboxylic acids in humid conditions. Use anhydrous solvents and molecular sieves during reactions .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C for similar benzonitriles) .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The electron-withdrawing CF₃ group directs electrophilic substitution to the meta position relative to iodine. For Suzuki-Miyaura couplings, use Pd/C or Pd(PPh₃)₄ with aryl boronic acids. Monitor regioselectivity via LC-MS to distinguish between ortho/meta products . Computational modeling (DFT) can predict charge distribution and reaction pathways.
Q. What advanced analytical techniques resolve contradictions in metabolite identification for this compound derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify metabolites via exact mass (e.g., m/z 279.0751 for deprotonated 4-(2-ethyl-5-hydroxy-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile) .
- MS/MS Fragmentation : Compare product ion spectra (e.g., m/z 250.0361 from loss of ethane radical) to differentiate isomers .
- Isotopic Labeling : Use deuterated analogs to trace metabolic pathways.
Q. How can researchers design experiments to mitigate competing side reactions (e.g., deiodination) during functionalization of this compound?
- Methodological Answer :
Q. What role does this compound play in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs)?
- Methodological Answer : This compound serves as a precursor for intermediates like Doravirine (MK-1439), an HIV-1 inhibitor. Key steps include:
- Nucleophilic Aromatic Substitution : Replace iodine with heterocyclic amines (e.g., pyridinyloxy groups) .
- Triazole Formation : React with 1,2,4-triazoles under Cu(I) catalysis to enhance binding affinity to the reverse transcriptase active site .
Table 2 : Key Intermediates in Doravirine Synthesis
| Intermediate | Role | Reference |
|---|---|---|
| 3-Chloro-5-(pyridinyloxy)benzonitrile | Core scaffold functionalization |
Contradictions and Data Gaps
- Stereoselectivity in Cyclization : reports moderate yields (46%) for intramolecular amination, suggesting competing pathways. Further mechanistic studies (e.g., kinetic isotope effects) are needed .
- Metabolic Stability : While identifies hydroxylated metabolites, the impact of CF₃ on cytochrome P450 interactions remains unclear. In vitro microsomal assays are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
